(2R,4S)-4-hydroxypiperidine-2-carboxylic acid

Overview

Description

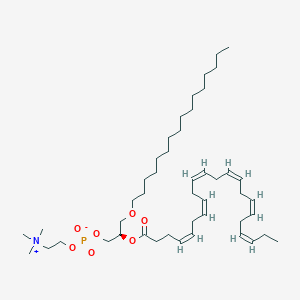

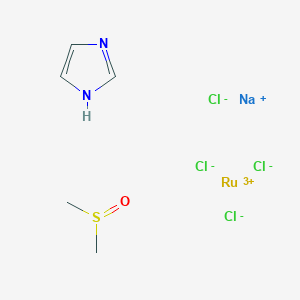

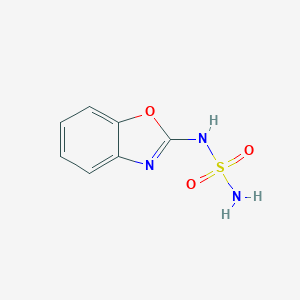

“(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 175671-49-5 . It has a molecular weight of 145.16 and its IUPAC name is (2R,4S)-4-hydroxy-2-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis

The compound has a molecular formula of C6H11NO3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Synthesis of Chiral Bicyclic Piperidines : The compound is used in the synthesis of new chiral bicyclic 3-hydroxypiperidines through a high diastereoselective ring expansion process (Wilken et al., 1997).

Antimetastatic Activity : It serves as a precursor in the synthesis of L-iduronic acid-type 1-N-iminosugars, which have shown antimetastatic activity in preclinical models (Nishimura et al., 1997).

Gamma-Aminobutyric Acid (GABA) Agonists and Uptake Inhibitors : Hydroxy- and amino-substituted piperidinecarboxylic acids, including variations of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid, are studied for their potential as GABA agonists and uptake inhibitors (Jacobsen et al., 1982).

Vinylfluoro Group Utilization : The compound has been used in studies exploring the vinylfluoro group as an acetonyl cation equivalent in the stereoselective synthesis of pipecolic acid derivatives (Purkayastha et al., 2010).

Material Science and Biochemistry Applications : 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of the compound, is an effective β-turn and 310/α-helix inducer in peptides and serves as an electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Synthesis of Simplified Oligosaccharide Analogues : The compound is utilized in the combinatorial synthesis of piperidine carboxylic acids and 4-hydroxypiperidine-3-carboxylic acid to create oligosaccharide analogues (Byrgesen et al., 1997).

Biomedical Applications : Spin-labeled amides of the compound have shown potential in biomedical studies, particularly in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Chemical Transformations : The compound has been involved in oxidative C–C bond cleavage studies, offering insights into synthetic pathways for producing enantiomerically pure compounds (Onomura et al., 2008).

Enzymatic Synthesis of Antibiotics : It plays a role in the enzymatic synthesis of amoxicilloic acids, highlighting its significance in the pharmaceutical industry (Vorona et al., 2009).

"Green" Organic Synthesis : The compound is part of biotechnological processes for producing carboxylic acids used as building blocks in organic synthesis, aligning with environmentally friendly practices (Aurich et al., 2012).

Safety and Hazards

properties

IUPAC Name |

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)